
2,3-Dihydro-1,4-benzodioxine-2-carbonitrile
Overview
Description
2,3-Dihydro-1,4-benzodioxine-2-carbonitrile (CAS: 1008-92-0, molecular formula: C₉H₇NO₂) is a heterocyclic compound featuring a fused benzene ring and a 1,4-dioxane moiety with a nitrile (-CN) substituent at the 2-position (Fig. 1). This compound is notable for its role in medicinal chemistry, particularly as a precursor for synthesizing imidazole-linked heterocycles targeting neurodegenerative diseases like Alzheimer’s . The benzodioxine core enhances pharmacokinetic properties by improving solubility and bioavailability while enabling interactions with biological targets such as enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxine. This intermediate is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzodioxine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The structural analogs of 2,3-dihydro-1,4-benzodioxine-2-carbonitrile primarily differ in functional groups attached to the benzodioxine scaffold. Below is a detailed comparison based on synthesis, reactivity, and biological activity.
Structural Analogs and Key Properties
Pharmacokinetic and Physicochemical Properties
Biological Activity
2,3-Dihydro-1,4-benzodioxine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and research applications, supported by data tables and case studies.
This compound exhibits various biochemical properties that influence its interactions with biological systems. Key characteristics include:
- Enzyme Interactions : It interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, modulating their activity and influencing the cellular redox state.
- Protein Binding : The compound can bind to proteins, altering their conformation and function through non-covalent interactions like hydrogen bonding and hydrophobic interactions.
Cellular Effects
The compound significantly affects various cellular processes:
- Cell Signaling : It influences apoptosis and cell proliferation by modulating signaling pathways involving caspases and mitogen-activated protein kinases.
- Gene Expression : By interacting with transcription factors, it alters the expression of genes related to cell cycle regulation and metabolism.
Molecular Mechanisms
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : It inhibits cyclooxygenase and lipoxygenase enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
- Phosphorylation Activation : The compound can activate protein kinases leading to phosphorylation changes that affect cellular functions.
Temporal and Dosage Effects
Research indicates that the biological effects of this compound can vary over time and with dosage:
- Stability : The compound maintains good stability under ambient conditions but may degrade over extended periods. Long-term exposure can lead to adaptive cellular responses.
- Dosage Variations : Low doses show beneficial effects like reducing oxidative stress, while higher doses may cause toxicity such as hepatotoxicity and nephrotoxicity. This highlights the importance of dosage optimization in therapeutic applications.
Subcellular Localization
The localization of this compound within cells is crucial for its activity:
- Targeting Organelles : It localizes in mitochondria and the endoplasmic reticulum, which influences its interactions with biomolecules.
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between this compound and structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Cyano-2,3-dihydro-1,4-benzodioxine | C10H9NO2 | Contains a cyano group; similar reactivity |
2-Cyano-1,4-benzodioxane | C9H7NO | Lacks dioxine structure; simpler |
1,4-Benzodioxane | C8H6O2 | Basic structure without additional functional groups |
Case Studies
A notable study evaluated the anticancer properties of this compound. The findings indicated that the compound induced apoptosis in cancer cell lines while promoting survival in normal cells. This dual effect underscores its potential as a therapeutic agent in oncology.
Another study focused on its antimicrobial properties. The compound demonstrated significant activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 1,4-benzodioxine derivatives with cyanide sources (e.g., KCN or TMSCN) under inert atmospheres (N₂/Ar) minimizes side reactions. Evidence suggests refluxing in aprotic solvents like DMF with catalytic bases (e.g., K₂CO₃) enhances nitrile group incorporation . Yield optimization requires precise temperature control (80–120°C) and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound and assessing purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies the benzodioxine core (δ 4.3–4.8 ppm for dioxane protons) and nitrile carbon (δ ~115–120 ppm) .
- IR Spectroscopy : Confirms the C≡N stretch (2,190–2,250 cm⁻¹) .
- HPLC-MS : Quantifies purity (>95%) and detects impurities like 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (common hydrolysis byproduct) .
Q. How can the reactivity of the nitrile group in this compound be exploited for further derivatization?
- Methodological Answer : The nitrile group undergoes nucleophilic addition (e.g., with Grignard reagents) or reduction (e.g., LiAlH₄ → primary amine). IR monitoring tracks C≡N conversion, while protecting the dioxane ring with TMSCl prevents unwanted ring-opening . For example, coupling with aryl iodides via Pd-catalyzed reactions generates biaryl derivatives .
Advanced Research Questions
Q. What strategies are recommended for impurity profiling of this compound in pharmaceutical intermediates?
- Methodological Answer : Follow the European Pharmacopoeia (EP) guidelines for impurity identification:
- HPLC-DAD/HRMS : Resolves structural analogs (e.g., 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid ).
- Stress Testing : Hydrolyze under acidic/alkaline conditions to detect degradation products.
- Synthesis-Specific Impurities : Monitor residual starting materials (e.g., 1,4-benzodioxine precursors) via GC-MS .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., angiotensin II receptor ). Use software like AutoDock Vina with PDB structures (e.g., 3R8A) to prioritize derivatives with high docking scores.
- Thermodynamic Profiling : Measure binding affinities via isothermal titration calorimetry (ITC) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) to correlate substituent effects (e.g., electron-withdrawing groups enhance activity) .
Q. What mechanistic insights explain the pharmacological activity of benzodioxine-carbonitrile hybrids?
- Methodological Answer : The dioxane ring provides rigidity, while the nitrile group participates in hydrogen bonding with enzymatic active sites. For example, in angiotensin II receptor antagonists, the nitrile interacts with Tyr³⁵ and His¹⁸³ residues, confirmed by mutagenesis studies . Surface plasmon resonance (SPR) quantifies kinetic parameters (kₐ/kd) for lead optimization .
Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining reproducibility?
- Methodological Answer :
- Reactor Design : Use jacketed reactors with precise temperature (±2°C) and pressure control.
- Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact.
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and automate quenching .
Q. How can stability studies be conducted to assess the shelf-life of this compound under varying storage conditions?
- Methodological Answer :
- ICH Guidelines : Perform accelerated stability testing (40°C/75% RH for 6 months).
- Degradation Pathways : Identify photolytic (UV light) and hydrolytic (pH 1–13) degradation products via LC-MSⁿ.
- Packaging : Use amber glass vials with desiccants to mitigate moisture absorption, as per SDS recommendations .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLJHDDOVWQQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370982 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-92-0 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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